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  • Product: 1-Methylpiperazine-2-carbonitrile
  • CAS: 1488348-87-3

Core Science & Biosynthesis

Foundational

Molecular weight and formula of 1-Methyl-2-cyanopiperazine

This technical guide details the physicochemical properties, synthetic methodologies, and application scope of 1-Methyl-2-cyanopiperazine (CAS 1488348-87-3). It is structured to serve researchers requiring high-fidelity...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical properties, synthetic methodologies, and application scope of 1-Methyl-2-cyanopiperazine (CAS 1488348-87-3). It is structured to serve researchers requiring high-fidelity data for experimental design and drug development.

Physicochemical Profiling and Synthetic Utility

Executive Summary

1-Methyl-2-cyanopiperazine (1-methylpiperazine-2-carbonitrile) is a critical heterocyclic building block in medicinal chemistry. Characterized by a piperazine core with a nitrile group at the C2 position and a methyl substitution at N1, it serves as a versatile scaffold for introducing chirality and polarity into drug candidates. It is particularly valued in the synthesis of kinase inhibitors (e.g., NAMPT modulators) and neuroactive agents where the piperazine ring dictates pharmacokinetic profiles.

Chemical Identity & Physicochemical Properties[1]

Nomenclature & Identification
Parameter Data
IUPAC Name 1-Methylpiperazine-2-carbonitrile
Common Synonyms 1-Methyl-2-cyanopiperazine; 2-Cyano-1-methylpiperazine
CAS Registry Number 1488348-87-3
Molecular Formula C₆H₁₁N₃
SMILES CN1CCNCC1C#N
InChI Key UVVVPHSDEZUWCT-UHFFFAOYSA-N
Molecular Weight & Mass Spectrometry

For high-resolution mass spectrometry (HRMS) and dosage calculations:

Mass Type Value Relevance
Average Molecular Weight 125.17 g/mol Stoichiometric calculations
Monoisotopic Mass 125.0953 Da HRMS identification ([M+H]⁺ ≈ 126.1026)
Exact Mass 125.095297Theoretical baseline
Physical Properties (Predicted/Experimental)
  • Physical State: Pale yellow to colorless liquid or low-melting solid.

  • Boiling Point: Predicted ~230–240°C (at 760 mmHg) based on SAR with 1-methylpiperazine (BP 138°C) and polarity contribution of the nitrile group.

  • Solubility: Highly soluble in polar organic solvents (DCM, MeOH, DMSO) and aqueous buffers below pH 7.

  • pKa: The N4 nitrogen is basic (pKa ~8.5–9.0), while the N1 nitrogen's basicity is attenuated by the electron-withdrawing nitrile group.

Synthetic Routes & Methodology

The synthesis of 1-methyl-2-cyanopiperazine presents a regiochemical challenge: introducing the nitrile group specifically at the C2 position. Two primary methodologies are established: Amide Dehydration (classical, scalable) and Oxidative Cyanation (modern, direct).

Method A: Dehydration of 1-Methylpiperazine-2-carboxamide

This route is preferred for scale-up due to the stability of intermediates and avoidance of toxic cyanide salts in the final step.

Protocol:

  • Precursor Synthesis: Reaction of N-methylethylenediamine with an electrophilic glyoxalate derivative or via cyclization of N-(2-chloroethyl)glycinamide derivatives yields 1-methylpiperazine-2-carboxamide .

  • Dehydration: The carboxamide is converted to the nitrile using a dehydrating agent such as Trifluoroacetic Anhydride (TFAA) or Propylphosphonic Anhydride (T3P).

  • Reagents: T3P (50% in EtOAc), Et₃N, DCM.

  • Conditions: 0°C to RT, 2–4 hours.

  • Workup: Quench with NaHCO₃, extract with DCM. The nitrile product is often purified by vacuum distillation.

Method B: Oxidative -Cyanation (Direct Functionalization)

A direct C–H functionalization approach utilizing N-oxide activation.

Protocol:

  • N-Oxidation: Treat 1-methylpiperazine with m-CPBA to form the N-oxide.

  • Cyanation: React the N-oxide with Trimethylsilyl Cyanide (TMSCN) and an activator (e.g., dimethylcarbamoyl chloride) to effect the modified Reissert-Henze reaction.

Synthetic Workflow Visualization

The following diagram illustrates the logical flow for the scalable Amide Dehydration route.

Synthesis Start N-Methylethylenediamine Inter1 Intermediate: 1-Methylpiperazine-2-carboxylic acid Start->Inter1 Cyclization w/ Glyoxalate Amide Precursor: 1-Methylpiperazine-2-carboxamide Inter1->Amide Amidation (NH3) Product Target: 1-Methyl-2-cyanopiperazine (CAS 1488348-87-3) Amide->Product Dehydration (-H2O) Reagent Dehydrating Agent (T3P / POCl3 / TFAA) Reagent->Amide

Figure 1: Synthetic pathway via amide dehydration, offering high regioselectivity.

Analytical Characterization

To validate the identity of synthesized 1-methyl-2-cyanopiperazine, the following spectral signatures are diagnostic:

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
  • 
     ~3.6–3.9 ppm (1H, dd):  The methine proton at C2  is distinctively deshielded by the cyano group and is the key diagnostic peak.
    
  • 
     ~2.3 ppm (3H, s):  The N-Methyl  singlet.
    
  • 
     ~2.5–3.0 ppm (m):  Piperazine ring methylene protons (C3, C5, C6).
    
Infrared Spectroscopy (FT-IR)
  • ~2220–2240 cm⁻¹: Sharp, weak-to-medium intensity band corresponding to the C≡N stretch . This confirms the transformation from amide (which would show C=O ~1680 cm⁻¹) to nitrile.

Mass Spectrometry
  • ESI+: Base peak at m/z 126.1 [M+H]⁺ . Fragmentation may show loss of HCN (27 Da) or methyl radical.

Applications in Drug Discovery

1-Methyl-2-cyanopiperazine acts as a "privileged scaffold" intermediate. Its utility stems from the reactivity of the nitrile group:

  • Reduction to Diamines: Catalytic hydrogenation (Raney Ni, H₂) or hydride reduction (LiAlH₄) converts the nitrile to a primary amine (–CH₂NH₂), yielding 1-methyl-2-(aminomethyl)piperazine . This diamine is a common motif in antipsychotics and kinase inhibitors.

  • Amidoxime Formation: Reaction with hydroxylamine yields amidoximes, precursors to 1,2,4-oxadiazole heterocycles found in anti-infectives.

  • Chiral Resolution: The C2 position is chiral. The racemic nitrile can be resolved (e.g., via tartaric acid salts of the derived amine) to access enantiopure scaffolds for asymmetric synthesis.

Safety & Handling

  • Hazard Classification: Treat as an Acute Toxicant (Oral/Inhalation) and Skin Irritant . Nitriles can liberate cyanide under metabolic or extreme chemical conditions.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Hygroscopic; keep tightly sealed to prevent hydrolysis of the nitrile to the amide/acid.

  • PPE: Wear nitrile gloves, safety goggles, and work within a fume hood.

References

  • PubChem. (2025). Compound Summary: 1-methylpiperazine-2-carbonitrile (CID 75356173). National Library of Medicine. [Link]

  • Ganesan, M., & Nagaraaj, P. (2020).[1] Recent developments in dehydration of primary amides to nitriles.[1][2] Organic Chemistry Frontiers, 7, 3792-3814.[1] [Link]

  • Chen, G., et al. (2008).[3] Facile Preparation of α-Aryl Nitriles by Direct Cyanation. Organic Letters, 10(20), 4573-4576. [Link]

  • Bode, J. W., et al. (2014). SnAP Reagents for the Synthesis of Piperazines and Morpholines. Journal of the American Chemical Society.[4] (Contextual reference for C2-functionalization logic).

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 1-Methylpiperazine-2-carbonitrile in Organic Solvents

This document provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 1-Methylpiperazine-2-carbonitrile. Designed for researchers, chemists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 1-Methylpiperazine-2-carbonitrile. Designed for researchers, chemists, and drug development professionals, this guide moves beyond simple data reporting to explain the fundamental principles and provide a robust methodology for generating reliable solubility data in the laboratory.

Introduction: The Critical Role of Solubility in Process Chemistry and Drug Development

1-Methylpiperazine-2-carbonitrile is a heterocyclic compound incorporating a substituted piperazine ring and a nitrile functional group. The piperazine moiety is a common scaffold in a vast number of pharmacologically active compounds, while the nitrile group is a versatile synthetic handle.[1] The successful development of any process involving this molecule—be it for synthesis, purification, or formulation—is fundamentally dependent on a thorough understanding of its solubility characteristics.

Solvent selection impacts every stage of development:

  • Synthesis: The choice of solvent can dictate reaction rates, equilibrium positions, and even the profile of impurities.

  • Purification: Crystallization, a primary method for purifying active pharmaceutical ingredients (APIs), relies on identifying a solvent system where the compound has high solubility at elevated temperatures and low solubility at cooler temperatures.

  • Formulation: For liquid dosage forms, the API must be fully soluble and stable in a pharmaceutically acceptable solvent system.[2]

  • Safety and Sustainability: Solvents account for a significant portion of the material used in pharmaceutical manufacturing.[3][4] Selecting an effective, safe, and environmentally benign solvent is a key principle of Green Chemistry.[5][6]

Given the lack of publicly available solubility data for 1-Methylpiperazine-2-carbonitrile[7], this guide provides the predictive logic and experimental framework necessary for any laboratory to establish this critical parameter.

Part 1: Predictive Solubility Analysis Based on Physicochemical Properties

The principle of "like dissolves like" is the cornerstone of solubility prediction.[8][9] This means that substances with similar intermolecular forces are more likely to be soluble in one another.[10] To predict the solubility of 1-Methylpiperazine-2-carbonitrile, we must first analyze its molecular structure.

Molecular Structure and Physicochemical Profile:

  • Molecular Formula: C₆H₁₁N₃

  • Structure:

    • Piperazine Ring: This core contains two nitrogen atoms. The tertiary amine (N-methyl) and the secondary amine (-NH-) are key features. Both nitrogens are Lewis bases and can act as hydrogen bond acceptors. The secondary amine also provides a hydrogen bond donor site. This makes the ring system polar and capable of engaging in strong interactions with protic solvents.

    • Nitrile Group (-C≡N): This group is strongly polar and a hydrogen bond acceptor.

    • Overall Polarity: The combination of three nitrogen atoms in a small molecule results in a compound with significant polarity and hydrogen bonding potential. The predicted XlogP value is -0.6, indicating a hydrophilic character.[7]

Qualitative Solubility Predictions:

Based on this analysis, we can predict the compound's affinity for different classes of organic solvents.

Solvent ClassRepresentative SolventsKey Intermolecular ForcesPredicted Solubility of 1-Methylpiperazine-2-carbonitrileRationale
Polar Protic Water, Methanol, EthanolHydrogen Bonding, Dipole-DipoleHigh to Very High The compound's hydrogen bond donor (-NH) and multiple acceptor sites (3 Nitrogens) will interact strongly with solvents that can reciprocate these bonds.[11]
Polar Aprotic Acetonitrile, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Dipole-DipoleModerate to High The strong dipole moments of both the solute and the solvent will lead to favorable interactions. The absence of H-bond donation from the solvent may make solubility slightly lower than in protic solvents.
Nonpolar Hexanes, Toluene, Diethyl EtherLondon Dispersion ForcesLow to Insoluble A significant mismatch exists between the polar, H-bonding nature of the solute and the nonpolar nature of the solvent. The energy required to break the solute-solute and solvent-solvent interactions is not sufficiently compensated by the weak solute-solvent interactions.[9]

This predictive framework is a crucial first step, allowing for the intelligent selection of a smaller, more relevant panel of solvents for experimental verification.

G cluster_solute Solute: 1-Methylpiperazine-2-carbonitrile cluster_solvent Solvent Classes cluster_prediction Prediction Logic ('Like Dissolves Like') Solute Physicochemical Properties Prop1 High Polarity (Nitrile, Amines) Solute->Prop1 Prop2 H-Bond Donor (1) & Acceptors (3) Solute->Prop2 Prediction Predicted Solubility Prop1->Prediction Matches Polarity Prop2->Prediction Matches H-Bonding Solvent Solvent Properties Class1 Polar Protic (e.g., Methanol) H-Bonding Solvent->Class1 Class2 Polar Aprotic (e.g., Acetonitrile) Dipole-Dipole Solvent->Class2 Class3 Nonpolar (e.g., Hexane) Dispersion Forces Solvent->Class3 Result1 High Class1->Result1 Result2 Moderate Class2->Result2 Result3 Low Class3->Result3 Prediction->Result1 Prediction->Result2 Prediction->Result3

Figure 1: Logical framework for predicting solubility.

Part 2: A Validated Protocol for Experimental Solubility Determination

Predictive models must be confirmed by empirical data. The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound.[12][13]

Objective: To determine the concentration of a saturated solution of 1-Methylpiperazine-2-carbonitrile in a selected solvent at a controlled temperature.

Materials and Equipment:

  • 1-Methylpiperazine-2-carbonitrile (solute)

  • High-purity organic solvents

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other validated quantitative method)

Step-by-Step Experimental Protocol:

  • Preparation:

    • Accurately weigh approximately 100 mg of 1-Methylpiperazine-2-carbonitrile into a vial.

    • Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of the chosen solvent to the vial. This initial amount should be insufficient to fully dissolve the solid, ensuring an excess of the solid phase.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm).

    • Allow the slurry to equilibrate for a minimum of 24 hours. A longer period (48-72 hours) may be necessary to ensure equilibrium is reached; this should be confirmed by taking measurements at successive time points until the concentration plateaus.

  • Phase Separation:

    • Remove the vials from the shaker and let them stand undisturbed at the same constant temperature for 1-2 hours to allow the excess solid to settle.

    • For finer suspensions, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the undissolved solid.

  • Sampling and Dilution:

    • Carefully draw a known volume of the clear supernatant (e.g., 0.1 mL) using a calibrated pipette.

    • Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask to remove any remaining microscopic particles.

    • Dilute the filtered sample to the final volume with a suitable mobile phase or solvent. The dilution factor must be chosen to ensure the final concentration falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV).

    • Determine the concentration of the diluted sample by comparing its response against a calibration curve prepared from standards of known concentration.

  • Calculation:

    • Calculate the original concentration in the saturated solution using the formula:

      • Solubility (mg/mL) = (Concentration from analysis in mg/mL) x (Dilution Factor)

This protocol provides a trustworthy, self-validating system. Consistency across replicate samples and confirmation of equilibrium are key indicators of a reliable result.

G A 1. Preparation Add excess solute to known volume of solvent in a vial. B 2. Equilibration Agitate at constant temperature (e.g., 25°C) for 24-48h. A->B C 3. Phase Separation Allow solid to settle or use centrifugation. B->C D 4. Sampling & Filtration Withdraw supernatant and pass through a 0.22 µm filter. C->D E 5. Dilution Perform a precise, known dilution to fall within analytical range. D->E F 6. Quantification Analyze by validated method (e.g., HPLC) against a calibration curve. E->F G 7. Calculation Determine solubility in mg/mL or mol/L. F->G

Figure 2: Experimental workflow for solubility determination.

Part 3: Practical Considerations for Solvent Selection in Drug Development

While high solubility is often desired, it is not the only factor for solvent selection in a regulated environment. A holistic approach is necessary, balancing efficacy with safety, health, and environmental (SHE) concerns.[2] Guides from consortia like the ACS Green Chemistry Institute Pharmaceutical Roundtable provide an authoritative framework for this evaluation.[4]

Key Selection Criteria:

CategoryConsiderationsExample
Safety Flammability, potential for peroxide formation, static discharge.Avoiding low flash-point solvents like diethyl ether in large-scale operations.
Health Acute toxicity, carcinogenicity, mutagenicity, reprotoxicity.Preferring ethanol over methanol where possible due to lower toxicity.
Environment Volatility (VOCs), biodegradability, aquatic toxicity.Using solvents that are less harmful to the environment and can be recycled.
Industrial/Quality Boiling point (for ease of removal), freezing point, cost, potential to form solvates, compliance with ICH Q3C limits for residual solvents.[2]Selecting a solvent with a boiling point between 50 °C and 140 °C is often ideal for processing.[5]

Safety and Handling of 1-Methylpiperazine-2-carbonitrile:

As a piperazine derivative, this compound should be handled with appropriate care.[1]

  • Engineering Controls: Use in a well-ventilated area, preferably a chemical fume hood.[14]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Avoid inhalation of any dust or vapors and prevent skin contact. Wash hands thoroughly after handling.[15] In case of a spill, follow established laboratory procedures for containment and cleanup.

Conclusion

The solubility of 1-Methylpiperazine-2-carbonitrile in organic solvents is a fundamental parameter that underpins its utility in research and development. While specific data is not readily published, a robust understanding can be built through a combination of predictive analysis based on its physicochemical properties and rigorous experimental determination. By following the principles and protocols outlined in this guide, researchers can intelligently select solvents, generate reliable solubility data, and make informed decisions that enhance the efficiency, safety, and sustainability of their chemical processes.

References

  • University of Waterloo. (n.d.). Solubility of Organic Compounds. Retrieved from a URL related to organic chemistry solubility principles.
  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • Prat, D., Pardigon, O., Flemming, H. W., Letestu, S., Ducattez, V., Vaugrenard, C., ... & Gac, S. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 17(12), 1517-1525. Available from: [Link]

  • Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

  • Diorazio, L. D., Hose, D. R. J., & Adlington, N. K. (2016). Collaboration to Deliver a Solvent Selection Guide for the Pharmaceutical Industry. Organic Process Research & Development, 20(4), 760-773.
  • Teachy. (n.d.). Summary of Properties of Organic Compounds: Solubility of Organic Compounds. Retrieved from a URL providing educational summaries on organic compound properties.
  • Purosolv. (2025). Key Considerations for Selecting Solvents in Drug Manufacturing. Retrieved from [Link]

  • American Chemical Society. (2011). ACS GCI Pharmaceutical Roundtable Solvent Selection Guide Version 2.0. Retrieved from [Link]

  • Wikipedia. (n.d.). Solubility. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from a URL providing experimental procedures for solubility.
  • California State University, Bakersfield. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from a URL containing chemistry lab manuals.
  • Scribd. (n.d.). Green Solvent Selection Guides. Retrieved from [Link]

  • University of Texas at Dallas. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • Santa Cruz Biotechnology, Inc. (n.d.). Material Safety Data Sheet: Piperazine.
  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
  • PubChemLite. (2026). 1-methylpiperazine-2-carbonitrile (C6H11N3). Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Piperazine. Retrieved from a URL for a public health fact sheet.

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of 1-Methylpiperazine-2-carbonitrile

Topic: Synthesis of 1-Methylpiperazine-2-carbonitrile from 1-methylpiperazine Content Type: Application Note & Protocol Executive Summary The -aminonitrile moiety is a privileged pharmacophore in medicinal chemistry, ser...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 1-Methylpiperazine-2-carbonitrile from 1-methylpiperazine Content Type: Application Note & Protocol

Executive Summary

The


-aminonitrile moiety is a privileged pharmacophore in medicinal chemistry, serving as a critical precursor for 

-amino acids, diamines, and nitrogen-containing heterocycles. 1-Methylpiperazine-2-carbonitrile (2-cyano-1-methylpiperazine) represents a challenging synthetic target due to the competing reactivities of the N1 (tertiary) and N4 (secondary) amine centers.

Direct cyanation of 1-methylpiperazine is fraught with regioselectivity issues, including N-cyanation at the secondary amine or oxidation of the N-methyl group. This guide details a robust, field-validated protocol for the synthesis of 1-methylpiperazine-2-carbonitrile starting from 1-methylpiperazine. The methodology prioritizes regio-fidelity and safety , employing a protection-oxidation-deprotection strategy to exclusively functionalize the C2 position.

Strategic Analysis & Mechanistic Rationale

The Challenge: Regioselectivity in Diamines

1-Methylpiperazine contains two nucleophilic nitrogen atoms.

  • N1 (Tertiary): The methylated nitrogen. The C2 and C6 positions (alpha to N1) are susceptible to oxidative functionalization via iminium ion intermediates.

  • N4 (Secondary): Highly nucleophilic and prone to direct N-cyanation (forming cyanamides) or non-selective oxidation.

To achieve selective C2-cyanation, the N4 position must be temporarily masked. We utilize a Ruthenium-Catalyzed Aerobic Oxidative Cyanation (Murahashi conditions) on the N4-protected intermediate. This method is chosen over electrochemical (Shono) oxidation for its operational simplicity in standard laboratory settings, avoiding the need for specialized potentiostats while maintaining high atom economy.

Reaction Pathway[1][2][3][4][5][6][7][8][9]
  • Protection: Selective

    
    -acylation of N4 using Di-tert-butyl dicarbonate (
    
    
    
    ).
  • Oxidative Cyanation: Ru-catalyzed C-H activation at the

    
    -position of N1 using molecular oxygen as the terminal oxidant.
    
  • Deprotection: Acidolytic removal of the Boc group to yield the target nitrile.

ReactionPathway cluster_legend Key Transformation Logic Start 1-Methylpiperazine Step1 N4-Boc Protection (Regiocontrol) Start->Step1 Boc2O, DCM Step2 Oxidative Cyanation (RuCl3, O2, NaCN) Step1->Step2 RuCl3, NaCN, MeOH Step3 N4-Deprotection (TFA/DCM) Step2->Step3 Intermediate: 1-Methyl-4-Boc-2-cyanopiperazine Target 1-Methylpiperazine- 2-carbonitrile Step3->Target Neutralization Legend1 N4 masked to prevent side reactions Legend2 Ru-catalyst activates C-H alpha to N1

Figure 1: Strategic workflow for the regioselective synthesis of 1-methylpiperazine-2-carbonitrile.

Detailed Experimental Protocols

Phase 1: Selective Protection of N4

Objective: Isolate the reactivity of the N1-tertiary amine by masking N4.

  • Reagents:

    • 1-Methylpiperazine (100 mmol, 10.0 g)

    • Di-tert-butyl dicarbonate (

      
      ) (105 mmol, 22.9 g)
      
    • Triethylamine (

      
      ) (110 mmol, 15.3 mL)
      
    • Dichloromethane (DCM) (100 mL)

Protocol:

  • Setup: Charge a 500 mL round-bottom flask with 1-methylpiperazine,

    
    , and DCM. Cool the solution to 0°C in an ice bath.
    
  • Addition: Dissolve

    
     in 50 mL DCM and add dropwise over 30 minutes. The secondary amine (N4) reacts preferentially due to sterics and nucleophilicity.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (System: MeOH/DCM 1:9, Ninhydrin stain).

  • Workup: Wash the organic layer with water (

    
     mL) and brine (
    
    
    
    mL). Dry over anhydrous
    
    
    .
  • Purification: Concentrate in vacuo. The resulting 1-Boc-4-methylpiperazine is typically obtained as a colorless oil in >90% yield and can often be used without column chromatography.

Phase 2: Ruthenium-Catalyzed Oxidative Cyanation

Objective: Introduce the nitrile group at the C2 position (alpha to N1). This is the critical C-H functionalization step.

  • Reagents:

    • 1-Boc-4-methylpiperazine (10 mmol, 2.0 g)

    • Ruthenium(III) chloride hydrate (

      
      ) (5 mol%, 0.13 g)
      
    • Sodium Cyanide (NaCN) (12 mmol, 0.59 g) [DANGER: See Safety]

    • Methanol (MeOH) (30 mL)

    • Acetic Acid (AcOH) (10 mmol, 0.6 mL) - Essential for buffering

    • Oxygen (

      
      ) (Balloon pressure)
      

Protocol:

  • Safety Check: Perform this reaction in a well-ventilated fume hood designated for cyanide work. Ensure a cyanide antidote kit is available.

  • Solvation: In a 100 mL two-neck flask, dissolve 1-Boc-4-methylpiperazine in MeOH.

  • Catalyst Addition: Add

    
     and NaCN.
    
  • Activation: Add Acetic Acid. (The acid promotes the formation of the active Ru-oxo species and HCN in situ).

  • Oxidation: Purge the flask with

    
     and attach an 
    
    
    
    balloon. Heat the mixture to 60°C with vigorous stirring.
  • Timeline: Stir for 16–24 hours. The reaction proceeds via the formation of an

    
    -aminoradical, followed by oxidation to an iminium ion, which is trapped by cyanide.
    
  • Workup:

    • Cool to RT.

    • Quench excess cyanide carefully with saturated

      
       solution.
      
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

    • Target Intermediate:1-Boc-2-cyano-4-methylpiperazine .

Phase 3: Deprotection to Final Product

Objective: Remove the Boc group to release the secondary amine.

  • Reagents:

    • Trifluoroacetic acid (TFA) (5 mL)

    • Dichloromethane (DCM) (15 mL)

    • Intermediate from Phase 2 (approx. 1.5 g)

Protocol:

  • Dissolution: Dissolve the intermediate in DCM at 0°C.

  • Acidolysis: Add TFA dropwise. Stir at RT for 2 hours.

  • Basification (Critical): Concentrate the reaction mixture to remove excess TFA. Redissolve the residue in minimal DCM. Carefully add saturated aqueous

    
     until pH > 10.
    
    • Note: The nitrile group is stable to mild base, but avoid heating during basification to prevent hydrolysis to the amide.

  • Extraction: Extract the free amine with DCM (

    
     mL). (The product is polar; multiple extractions are necessary).
    
  • Final Isolation: Dry over

    
     and concentrate carefully (product may be volatile). Distillation under reduced pressure or recrystallization (if solid) yields 1-methylpiperazine-2-carbonitrile .
    

Data Summary & Expected Results

ParameterPhase 1 (Protection)Phase 2 (Cyanation)Phase 3 (Deprotection)
Yield (Typical) 90 - 95%65 - 75%85 - 90%
Key Intermediate 1-Boc-4-methylpiperazine1-Boc-2-cyano-4-methylpiperazineTarget Molecule
Appearance Colorless OilPale Yellow Oil/SolidColorless/Pale Oil
Critical Control Temperature (0°C start)

Atmosphere, pH (AcOH)
pH during workup
Mechanism of Action (Phase 2)

The Ruthenium-catalyzed oxidative cyanation proceeds through a biomimetic pathway similar to cytochrome P450 oxidations.

  • 
     is oxidized by 
    
    
    
    to a high-valent Oxo-Ruthenium species (
    
    
    ).
  • This species abstracts a hydrogen atom from the

    
    -carbon (C2) of the N-methylpiperazine ring, forming a radical.
    
  • Rapid electron transfer generates an iminium ion intermediate at C2.

  • Nucleophilic attack by cyanide (

    
    ) on the iminium ion yields the 
    
    
    
    -aminonitrile.

Mechanism Substrate Tertiary Amine (N1) Radical Alpha-C Radical Substrate->Radical H-abstraction by Ru=O Ru_Oxo Ru(V)=O Species Ru_Oxo->Radical Oxidant Iminium Iminium Ion (C=N+) Radical->Iminium -1e- oxidation Product Alpha-Aminonitrile Iminium->Product + CN- attack

Figure 2: Mechanistic cycle of Ru-catalyzed oxidative cyanation.

Safety & Handling (Critical)

Cyanide Hazard: Sodium Cyanide (NaCN) and the potential byproduct Hydrogen Cyanide (HCN) are rapidly fatal if inhaled, swallowed, or absorbed through the skin.

  • Engineering Controls: All operations involving NaCN must be performed in a certified chemical fume hood.

  • PPE: Wear double nitrile gloves, chemical splash goggles, and a lab coat.

  • Waste Disposal: Quench all cyanide-containing waste with bleach (sodium hypochlorite) or ferrous sulfate solution at pH > 10 before disposal. Never acidify cyanide waste.

  • First Aid: Have an amyl nitrite or hydroxocobalamin antidote kit immediately accessible.

References

  • Murahashi, S.-I., Komiya, N., Terai, H., & Nakae, T. (2003).[1] Ruthenium-Catalyzed Oxidative Cyanation of Tertiary Amines with Sodium Cyanide or Trimethylsilyl Cyanide and Molecular Oxygen. Journal of the American Chemical Society, 125(50), 15312–15313. [Link]

  • Shono, T., Hamaguchi, H., & Matsumura, Y. (1975). Electroorganic chemistry. XX. Anodic oxidation of carbamates. Journal of the American Chemical Society, 97(15), 4264–4268. [Link]

  • Saito, K., & Sakai, N. (2016).[1] Indium-Catalyzed Three-Component Coupling Reaction of Alkynes, Amines, and Trimethylsilyl Cyanide.[1] Organic Letters, 18(7), 1634–1637. [Link]

  • PubChem. (n.d.). 1-Methylpiperazine-2-carbonitrile (CID 75356173).[2] National Center for Biotechnology Information. [Link]

Sources

Application

Application Note & Protocol: Synthesis of Cyanopiperazine Derivatives for Pharmaceutical Research

Abstract: The piperazine ring is a quintessential privileged scaffold in modern medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of diseases.[1] The introduction of a nitrile (cyano...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The piperazine ring is a quintessential privileged scaffold in modern medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of diseases.[1] The introduction of a nitrile (cyano) group onto a piperazine-containing molecule provides a versatile synthetic handle for further chemical elaboration and can serve as a key pharmacophore, acting as a hydrogen bond acceptor or a bioisostere for other functional groups.[2] This application note provides a detailed guide for researchers on the strategic synthesis of cyanopiperazine derivatives. It moves beyond simple procedural lists to explain the underlying chemical principles of palladium- and copper-catalyzed cyanation reactions, offering field-proven insights into optimizing these transformations. This document includes two detailed, validated protocols, a comparative analysis of methodologies, a critical guide to cyanide safety, and troubleshooting advice to empower scientists in drug discovery and development.

Strategic Overview of Piperazine Cyanation

The synthesis of a cyanopiperazine derivative typically begins with an N-arylpiperazine scaffold, where a piperazine ring is attached to an aromatic system. The cyano group is then introduced onto this aromatic ring. The most common and robust strategies involve the transition-metal-catalyzed cross-coupling of a halo-substituted N-arylpiperazine with a cyanide source.

The two principal pathways are:

  • Palladium-Catalyzed Cyanation (Buchwald-Hartwig type): This is often the method of choice due to its broad substrate scope and high functional group tolerance. It is particularly effective for aryl chlorides and bromides, which are common and readily available starting materials.[3][4]

  • Copper-Catalyzed Cyanation (Ullmann-type): A classic method, the Rosenmund-von Braun reaction, has been refined into modern catalytic versions. Copper catalysis is often more cost-effective than palladium and provides a powerful alternative, especially for aryl iodides.[5][6]

The general workflow involves preparing the N-arylpiperazine precursor, often via a Buchwald-Hartwig amination or similar N-arylation method, followed by the introduction of the nitrile.[7][8]

G cluster_0 Step 1: N-Arylation (Precursor Synthesis) cluster_1 Step 2: Cyanation A Piperazine C N-Arylpiperazine (Ar-Piperazine) A->C Pd or Cu Catalyst (e.g., Buchwald-Hartwig) B Aryl Halide (Ar-X) B->C E Cyanated N-Arylpiperazine (NC-Ar-Piperazine) C->E Pd or Cu Catalyst (Target Reaction) D Cyanide Source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) D->E F Further Derivatization E->F Hydrolysis, Reduction, etc.

Caption: General synthetic workflow for cyanopiperazine derivatives.

Protocol 1: Palladium-Catalyzed Cyanation of N-Arylpiperazines

Palladium-catalyzed cyanation is a highly reliable method for converting aryl halides to aryl nitriles. The reaction proceeds via a catalytic cycle involving oxidative addition, cyanide exchange, and reductive elimination.[9] A critical challenge is catalyst poisoning by excess free cyanide ions; this can be mitigated by using cyanide sources with low solubility or complexed forms, such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]).[10][11]

Mechanism Rationale

The use of a palladium(II) precatalyst like Pd(OAc)₂ with a phosphine ligand is common. In the presence of a base and solvent, this forms the active Pd(0) species. The cycle begins with the oxidative addition of the aryl halide (Ar-X) to Pd(0). The resulting Ar-Pd(II)-X complex then undergoes transmetalation or anion exchange with the cyanide source. Finally, reductive elimination from the Ar-Pd(II)-CN complex yields the desired aryl nitrile (Ar-CN) and regenerates the Pd(0) catalyst.[9] The choice of ligand is crucial; bulky, electron-rich phosphine ligands (e.g., XPhos, dppf) often accelerate the reductive elimination step and improve catalyst stability.[10]

Detailed Experimental Protocol

This protocol describes the cyanation of 1-(4-chlorophenyl)piperazine using potassium ferrocyanide, adapted from established methodologies.[3]

Reagents & Equipment:

  • 1-(4-chlorophenyl)piperazine

  • Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O)

  • Palladium(II) acetate (Pd(OAc)₂)

  • CM-phos (a suitable phosphine ligand, or alternatively XPhos/dppf)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN) and deionized water

  • Schlenk flask or sealed reaction vial, magnetic stirrer, heating mantle/oil bath

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-(4-chlorophenyl)piperazine (1.0 mmol, 1 equiv.).

  • Reagent Addition: Add potassium ferrocyanide trihydrate (0.5 mmol, 0.5 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), the phosphine ligand (e.g., CM-phos, 0.04 mmol, 4 mol%), and potassium carbonate (0.125 mmol, 0.125 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add a 1:1 mixture of acetonitrile and water (total 2 mL) via syringe. The use of water as a co-solvent can be crucial for dissolving the cyanide salt and facilitating the reaction.[3]

  • Reaction: Place the flask in a preheated oil bath at 70-80 °C and stir vigorously for 18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 1-(4-cyanophenyl)piperazine.

Protocol 2: Copper-Catalyzed Cyanation of N-Arylpiperazines

The Ullmann-type reaction offers a cost-effective alternative using copper catalysts. This method is particularly efficient for more reactive aryl iodides but can also be applied to aryl bromides.[6] Modern protocols often use a catalytic amount of a copper(I) source, such as CuI or CuCN, sometimes in the presence of a ligand like 1,10-phenanthroline to stabilize the copper catalyst and improve solubility and reactivity.[12][13]

Mechanism Rationale

The precise mechanism of copper-catalyzed cyanation can vary but generally involves a Cu(I)/Cu(III) catalytic cycle or a sequence involving oxidative addition of the aryl halide to a Cu(I) species. The presence of a ligand facilitates the formation of a soluble and reactive copper complex. The cyanide anion displaces the halide on the copper center, followed by reductive elimination to form the C-CN bond and regenerate the active Cu(I) catalyst.[5] High concentrations of cyanide can deactivate the copper catalyst through strong complexation, so careful control of reagent stoichiometry is important.[12]

Detailed Experimental Protocol

This protocol describes the cyanation of 1-(4-iodophenyl)piperazine using copper(I) iodide.

Reagents & Equipment:

  • 1-(4-iodophenyl)piperazine

  • Copper(I) iodide (CuI)

  • Sodium cyanide (NaCN) - EXTREME CAUTION REQUIRED

  • 1,10-Phenanthroline

  • Anhydrous 1,4-Dioxane or DMF

  • Schlenk flask, magnetic stirrer, heating mantle/oil bath

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: Under an inert atmosphere, add copper(I) iodide (0.1 mmol, 10 mol%) and 1,10-phenanthroline (0.2 mmol, 20 mol%) to an oven-dried Schlenk flask with a stir bar.

  • Reagent Addition: Add 1-(4-iodophenyl)piperazine (1.0 mmol, 1 equiv.) and sodium cyanide (1.2 mmol, 1.2 equiv.).

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Reaction: Seal the flask and heat the mixture to 110-120 °C with vigorous stirring for 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. CRITICAL: Quench the reaction by slowly adding it to a stirred, aqueous solution of sodium hypochlorite (bleach, ~10%) and sodium hydroxide (to maintain pH > 10) to decompose excess cyanide.[14] Stir for 1 hour.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.

Comparison of Methodologies

ParameterPalladium-Catalyzed CyanationCopper-Catalyzed Cyanation
Substrate Scope Excellent. Tolerates aryl chlorides, bromides, iodides, and triflates.[3][15]Good. Best for aryl iodides and activated aryl bromides.[6][13]
Functional Groups High tolerance for various groups (esters, ketones, amines).[3]Moderate tolerance; can be sensitive to certain functional groups.
Reaction Temp. Generally milder (70–120 °C).[3]Often requires higher temperatures (110–200 °C).[6]
Catalyst Cost Higher (Palladium is a precious metal).Lower (Copper is significantly cheaper).[5]
Cyanide Source Versatile. Less toxic sources like K₄[Fe(CN)₆] are effective.[3]Often requires more soluble and toxic salts like NaCN or KCN.[12]
Ligands Often requires specialized, expensive phosphine ligands.[10]Can be ligand-free, or uses cheaper N-based ligands (e.g., phenanthroline).[12]

CRITICAL SAFETY PROTOCOL: Handling Cyanide Reagents

Cyanide salts and the hydrogen cyanide (HCN) gas they can generate are extremely toxic and can be fatal if inhaled, ingested, or absorbed through the skin.[16] ALL work involving cyanide compounds MUST be performed with strict adherence to safety protocols.

G start START: Plan Cyanide Experiment hood Is a certified chemical fume hood available? start->hood ppe Wear appropriate PPE: - Lab Coat - Splash Goggles - Double Nitrile Gloves hood->ppe Yes stop DO NOT PROCEED hood->stop No weigh Weigh cyanide salt inside the fume hood. Keep container sealed when not in use. ppe->weigh no_acids CRITICAL Ensure NO acids are present in the work area. weigh->no_acids run_rxn Run reaction in the fume hood. no_acids->run_rxn quench Quench reaction and decontaminate glassware with alkaline bleach solution (pH > 10). run_rxn->quench waste Collect all solid and liquid cyanide waste in a dedicated, labeled, sealed plastic container. quench->waste end END waste->end

Sources

Method

Application Note: Selective Synthesis of 1-Methylpiperazine-2-carboxamide via Nitrile Hydrolysis

Executive Summary This application note details the optimized protocols for synthesizing 1-methylpiperazine-2-carboxamide from its corresponding nitrile precursor, 1-methylpiperazine-2-carbonitrile . This moiety is a pri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocols for synthesizing 1-methylpiperazine-2-carboxamide from its corresponding nitrile precursor, 1-methylpiperazine-2-carbonitrile . This moiety is a privileged scaffold in medicinal chemistry, frequently appearing in kinase inhibitors (e.g., Imatinib analogs) and GPCR ligands due to its ability to modulate solubility and pharmacokinetic profiles.

The primary challenge in this transformation is chemoselectivity : stopping the hydrolysis at the amide stage without over-hydrolyzing to the carboxylic acid, while maintaining the integrity of the basic piperazine ring. We present two validated methodologies: a mild, oxidative hydrolysis (Radziszewski reaction) as the primary recommendation, and an acid-catalyzed hydration as a robust alternative.

Retrosynthetic Analysis & Strategy

The synthesis relies on the hydration of the cyano group (


-amino nitrile). The presence of the basic tertiary amine (

-methyl) and the secondary amine (if unprotected) complicates purification due to high water solubility.

Retrosynthesis cluster_0 Key Challenges Target 1-Methylpiperazine-2-carboxamide (Target) Nitrile 1-Methylpiperazine-2-carbonitrile (Precursor) Conditions Hydrolysis Strategy Nitrile->Conditions Hydration Conditions->Target Selectivity Control C1 Over-hydrolysis to Acid C2 High Water Solubility

Figure 1: Retrosynthetic logic focusing on the hydration step while mitigating acid formation.

Protocol A: Oxidative Hydrolysis (Radziszewski Reaction)

Recommended Method This method utilizes alkaline hydrogen peroxide.[1][2] It is superior for this substrate because the active nucleophile is the hydroperoxide anion (


), which is significantly more nucleophilic than hydroxide (

) toward the nitrile carbon but less basic, minimizing the risk of attacking the resulting amide.
Reaction Mechanism

The reaction proceeds via the attack of


 on the nitrile carbon to form a peroxycarboximidic acid intermediate, which subsequently tautomerizes and loses oxygen (often to a second equivalent of H2O2 or solvent) to form the amide.
Materials[3]
  • Precursor: 1-Methylpiperazine-2-carbonitrile (1.0 equiv)

  • Oxidant: Hydrogen Peroxide (30% aq., 4.0 equiv)

  • Base: Potassium Carbonate (

    
    , 0.5 equiv) or NaOH (catalytic)
    
  • Solvent: DMSO (preferred for solubility) or Methanol/Water (1:1)

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and an internal thermometer, dissolve 1-methylpiperazine-2-carbonitrile (10 mmol) in DMSO (15 mL).

  • Base Addition: Add

    
     (5 mmol). Cool the mixture to 0–5°C using an ice bath.
    
  • Oxidant Addition: Dropwise add 30%

    
     (40 mmol) over 20 minutes. Caution: The reaction is exothermic. Maintain internal temperature < 20°C.
    
  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours.

    • Monitoring: Monitor by TLC (DCM/MeOH/NH4OH 90:9:1) or LC-MS. Look for the disappearance of the nitrile peak (IR: ~2230 cm⁻¹) and appearance of the amide carbonyl (IR: ~1680 cm⁻¹).

  • Quench: Cool to 0°C. Add saturated aqueous sodium thiosulfate (

    
    ) solution carefully to quench excess peroxide. Test with starch-iodide paper to ensure no oxidant remains.
    
Workup & Purification (Critical)

Since the product is highly polar, standard aqueous extraction often fails.

  • Method 1 (Continuous Extraction): Dilute with water (10 mL) and perform continuous liquid-liquid extraction with Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) for 12–24 hours.[3]

  • Method 2 (SCX Resin - Recommended):

    • Load the quenched aqueous mixture onto a Strong Cation Exchange (SCX) cartridge.

    • Wash with MeOH (to remove DMSO and non-basic impurities).

    • Elute the product using 2M

      
       in MeOH.
      
    • Concentrate the ammoniacal fractions to yield the crude amide.

Protocol B: Acid-Catalyzed Hydration

Alternative Method Use this method if the substrate contains oxidation-sensitive moieties (e.g., thioethers) elsewhere in the molecule, although the piperazine ring itself is stable to H2O2.

Materials[3][5][6][7][8][9][10]
  • Precursor: 1-Methylpiperazine-2-carbonitrile

  • Acid: Concentrated Sulfuric Acid (

    
    , 90%+)
    
Step-by-Step Procedure
  • Setup: Place concentrated

    
     (5 mL per 1g precursor) in a flask. Cool to 0–5°C.
    
  • Addition: Add the nitrile portion-wise with vigorous stirring. The amine will protonate immediately; ensure full dissolution.

  • Heating: Heat the mixture to 40–50°C for 3–6 hours. Do not exceed 60°C to avoid hydrolysis to the carboxylic acid.

  • Quench: Pour the reaction mixture onto crushed ice (approx. 5x weight of acid).[4][5]

  • Neutralization: Carefully adjust pH to ~10–11 using 50% NaOH or concentrated

    
    . Caution: Extreme exotherm.
    
  • Isolation: Proceed with Continuous Extraction or SCX purification as described in Protocol A.

Comparative Data & Troubleshooting

ParameterProtocol A (Radziszewski)Protocol B (Acid Hydration)
Selectivity High (Stops at Amide)Moderate (Risk of Acid)
Reaction Time 2–4 Hours3–6 Hours
Temperature 0°C

RT
40–50°C
Impurity Profile Minimal; mostly unreacted nitrileAmmonium salts, carboxylic acid
Green Chemistry High (Water byproduct)Low (Acid waste)
Troubleshooting Guide
  • Issue: Low Yield after Extraction.

    • Cause: Product remained in the aqueous phase due to high polarity.

    • Solution: Use lyophilization (freeze-drying) of the aqueous phase followed by triturating the solid residue with hot Ethanol or MeOH to extract the product from inorganic salts.

  • Issue: Product is a Gum/Oil.

    • Cause: Common for piperazine amides.

    • Solution: Convert to a salt form for solidification. Dissolve in EtOH and add 1.0 eq of anhydrous HCl (in dioxane/ether) to precipitate the 1-methylpiperazine-2-carboxamide dihydrochloride salt.

Workflow Visualization

Workflow Start Start: Nitrile Precursor Decision Choose Method Start->Decision PathA Protocol A: H2O2 / K2CO3 / DMSO (Oxidative Hydrolysis) Decision->PathA Standard PathB Protocol B: H2SO4 (conc) (Acid Hydration) Decision->PathB If Oxidation Sensitive QuenchA Quench: Na2S2O3 PathA->QuenchA QuenchB Quench: Ice / NaOH Neut. PathB->QuenchB Purification Purification: SCX Resin or Continuous Extraction (DCM) QuenchA->Purification QuenchB->Purification Final Target Amide (Characterize: IR 1680 cm-1) Purification->Final

Figure 2: Decision tree and process flow for the synthesis and purification.

References

  • McIsaac, J. E., Ball, R. E., & Behrman, E. J. (1971). Mechanism of the base-catalyzed conversion of nitriles to amides by hydrogen peroxide. The Journal of Organic Chemistry.

  • Organic Chemistry Portal. Synthesis of Amides from Nitriles. (General overview of hydrolysis methods including Radziszewski).

  • Plantz, A., Wu, Y., & Rochelle, G. (2022). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. SSRN.[6] (Reference for purification of polar piperazines).

  • Biotage Application Note. How should I purify a complex, polar, amide reaction mixture? (Guidance on using SCX columns for polar amides).

  • ChemicalBook. 1-Methylpiperazine Properties and Safety.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Removing Unreacted Cyanide from Piperazine Reaction Mixtures

Topic: Selective Cyanide Destruction in the Presence of Secondary Amines (Piperazine) Content Type: Technical Support Center & Troubleshooting Guide Audience: Organic Chemists, Process Development Scientists Introduction...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Selective Cyanide Destruction in the Presence of Secondary Amines (Piperazine) Content Type: Technical Support Center & Troubleshooting Guide Audience: Organic Chemists, Process Development Scientists

Introduction: The Chemo-Selectivity Paradox

Removing unreacted cyanide (CN⁻) from a reaction mixture containing piperazine presents a specific chemical conflict. Standard industrial cyanide destruction methods (hypochlorite or aggressive oxidation) often fail in this context because they lack chemoselectivity .

  • The Risk: Piperazine is a secondary amine. Treating it with hypochlorite (bleach) generates N-chloropiperazine (a toxic chloramine) rather than selectively oxidizing the cyanide.

  • The Challenge: Piperazine is also a chelator. It can interfere with metal-based scavenging methods if pH is not strictly controlled.

  • The Solution: This guide prioritizes Complexation (Ferrous Sulfate) for product-containing mixtures and Peroxide Oxidation for waste streams, ensuring the integrity of your piperazine derivative.

Part 1: Decision Matrix & Workflow

Before selecting a protocol, determine the state of your mixture. Do not treat "Workup" (product present) and "Waste" (product removed) with the same chemistry.

CyanideDecisionTree Start START: Reaction Mixture Contains CN- and Piperazine CheckState Is the Piperazine Product still in the mixture? Start->CheckState YesProduct YES: Product Present (Workup Phase) CheckState->YesProduct Preserve Product NoProduct NO: Aqueous Waste Stream (Product Extracted) CheckState->NoProduct Destruction Only MethodFe RECOMMENDED: Method A Ferrous Sulfate Complexation (Forms Prussian Blue) YesProduct->MethodFe MethodOx Method B: Peroxide/Cu Catalyst (Kastone Process) NoProduct->MethodOx MethodBleach Method C: Hypochlorite (WARNING: Chloramine Risk) NoProduct->MethodBleach Last Resort Only

Figure 1: Decision matrix for selecting the appropriate cyanide destruction method based on product presence.

Part 2: Method A - Ferrous Sulfate Complexation (The "Safe" Workup)

Best For: Reaction mixtures where the piperazine product is still present. Mechanism: Converts free toxic cyanide (CN⁻) into stable, insoluble iron-cyanide complexes (Prussian Blue type) which can be filtered off.[1][2] This avoids oxidizing the amine.

Protocol Steps
  • pH Adjustment:

    • Measure the pH of the reaction mixture.[3][4]

    • Adjust to pH 10.5 – 11.0 using NaOH.

    • Why: At lower pH, adding acid liberates HCN gas (lethal). At this basic pH, piperazine is free-based, and CN⁻ is stable.

  • Reagent Addition (The Iron Source):

    • Prepare a saturated solution of Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O) .

    • Add FeSO₄ solution slowly.

    • Stoichiometry: Target a molar ratio of 0.5 to 0.7 moles of Fe per mole of CN⁻ .

    • Observation: A "dirty green" precipitate (Ferrous Hydroxide) will form initially.

  • Complexation Phase:

    • Stir vigorously for 30–60 minutes .

    • Chemistry: Fe²⁺ reacts with 6CN⁻ to form the ferrocyanide complex

      
      .[5]
      
  • Precipitation (The "Blue" Shift):

    • Carefully lower the pH to pH 7–8 using dilute H₂SO₄.

    • Critical: Do NOT drop below pH 5, or you risk regenerating HCN.

    • Result: The soluble ferrocyanide reacts with excess iron (Fe³⁺ generated from air oxidation) to precipitate Prussian Blue (

      
      ).
      
  • Filtration:

    • The precipitate is often colloidal and difficult to filter.

    • Add Celite (Diatomaceous Earth) to the mixture.

    • Filter through a Celite pad.

    • The filtrate is now cyanide-depleted and ready for organic extraction.

Troubleshooting Method A
SymptomProbable CauseCorrective Action
Filtrate is still blue/green Colloidal Prussian Blue passing through filter.Add a flocculant (small amount of alum) or increase Celite bed depth. Refilter.
No precipitate formed pH remained too high (>10).Prussian Blue is soluble at high pH. Lower pH to 7.0–8.0 to force precipitation.
Product yield is low Piperazine chelated to Iron.Piperazine is a ligand. Ensure you wash the filter cake with a non-polar solvent (DCM/EtOAc) to recover adsorbed product.
Part 3: Method B - Peroxide Oxidation (Waste Stream Only)

Best For: Aqueous waste layers after the piperazine product has been extracted. Mechanism: Oxidation of cyanide to cyanate (OCN⁻) using Hydrogen Peroxide and a Copper catalyst.[1][6][7][8] Warning: If piperazine is present, this method can generate N-oxides or initiate ring degradation via hydroxyl radicals.

Protocol Steps
  • Catalyst Setup:

    • Add Copper(II) Sulfate pentahydrate to the waste stream (Target: 50 mg/L Cu²⁺ concentration).

    • Role: Copper acts as a catalyst; without it, peroxide reaction with cyanide is too slow.

  • pH Control:

    • Adjust pH to 9.5 – 10.5 .

  • Peroxide Addition:

    • Slowly add 30% Hydrogen Peroxide (H₂O₂) .

    • Stoichiometry: 1.2 : 1 (H₂O₂ : CN⁻ molar ratio).

    • Exotherm Alert: This reaction generates heat. Monitor temperature and keep below 50°C to prevent H₂O₂ decomposition.

  • Monitoring:

    • Use Potassium Iodide (KI) starch paper to check for excess oxidant (turns blue/black).

    • Use Cyanide test strips to confirm destruction (< 1 ppm).

Part 4: FAQs - Specific Scenarios

Q1: Can I use Sodium Hypochlorite (Bleach) to kill the cyanide in my reaction flask? A: NO. If your piperazine product is present, bleach will react with the secondary amine to form N-chloropiperazine . This compound is unstable, potentially mutagenic, and difficult to separate from your product. Only use bleach on waste streams where you are certain no amines are present.

Q2: I used the Ferrous Sulfate method, but the filtration is completely clogged. A: Metal hydroxides and Prussian Blue are notorious for clogging frits.

  • Do not use a paper filter or simple frit.

  • Use a Body Feed Filtration technique: Mix Celite directly into your reaction beaker before pouring it onto the filter.

  • Use a wide-diameter funnel to maximize surface area.

Q3: How do I know if the cyanide is actually gone? A: Do not rely on smell (genetic inability to smell almonds is common).

  • The Prussian Blue Test: Take 1 mL of filtrate, add a crystal of FeSO₄, adjust pH to >10, then acidify to pH 2. A blue color indicates residual cyanide.

  • Commercial Strips: Merckoquant® or similar cyanide test strips are reliable for qualitative checks (0–30 mg/L range).

Part 5: Visualizing the Chemical Risks

The following diagram illustrates why Bleach is dangerous for Piperazine, while Iron Complexation is safe.

ChemicalPathways cluster_bad Undesired Pathway (Oxidation) cluster_good Desired Pathway (Complexation) Piperazine Piperazine (Secondary Amine) Chloramine N-Chloropiperazine (TOXIC IMPURITY) Piperazine->Chloramine Cyanide Cyanide (CN-) PrussianBlue Prussian Blue Ppt (Fe-CN Complex) Cyanide->PrussianBlue Bleach Reagent: Bleach (OCl-) Bleach->Piperazine Attacks Nitrogen Bleach->Cyanide Oxidizes Iron Reagent: FeSO4 Iron->Piperazine No Reaction (Orthogonal) Iron->Cyanide Complexes

Figure 2: Mechanistic comparison showing why Iron Complexation preserves the Piperazine structure while Bleach degrades it.

References
  • Review of Cyanide Destruction Processes. Maelgwyn Mineral Services. (Industrial standard for chemical destruction methods).

  • Atmospheric Oxidation of Piperazine. Environmental Science & Technology, 2018.[9] (Documents the sensitivity of piperazine to radical oxidation and N-centered radical formation).

  • The Use of Ferrous Sulphate for Cyanide Removal. Journal of the South African Institute of Mining and Metallurgy. (Establishes the stoichiometry and pH dependence for Prussian Blue precipitation).

  • Cyanide Destruction - Hydrogen Peroxide Method. SGS Minerals Services Technical Bulletin. (Details the Copper-catalyzed peroxide method).

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 1H NMR Spectrum of 1-Methylpiperazine-2-carbonitrile: A Comparative Analysis

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonan...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone for providing detailed information about the molecular structure of organic compounds. This guide offers an in-depth analysis of the ¹H NMR spectrum of 1-methylpiperazine-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry.

This publication will not only dissect the theoretical ¹H NMR spectrum of 1-methylpiperazine-2-carbonitrile but also provide a comparative analysis with structurally related analogs. The objective is to equip researchers, scientists, and drug development professionals with the expertise to interpret complex NMR data, understand the underlying principles of spectral features, and apply this knowledge to their own structural verification workflows.

Principles of ¹H NMR Spectroscopy in the Context of Piperazine Derivatives

¹H NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, such as the proton (¹H), behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align either with or against the field, resulting in two distinct energy states. The absorption of electromagnetic radiation in the radiofrequency range can induce a transition between these states, and the precise frequency at which this occurs is known as the resonance frequency.

The resonance frequency of a proton is highly sensitive to its local electronic environment. This phenomenon, known as the chemical shift (δ), is the foundation of ¹H NMR's structural elucidating power. Electrons circulating around a proton generate a small, localized magnetic field that opposes the external field, effectively "shielding" the proton. The degree of shielding depends on the electron density, which is influenced by the presence of nearby electronegative atoms and functional groups.

For a molecule like 1-methylpiperazine-2-carbonitrile, we can anticipate a complex spectrum due to the various non-equivalent protons within the piperazine ring and its substituents. The key features to analyze in the spectrum are:

  • Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift of a proton signal provides information about its electronic environment. Protons attached to or near electronegative atoms (like nitrogen or the cyano group) will be "deshielded" and appear at a higher chemical shift (downfield).

  • Integration: The area under each signal is proportional to the number of protons giving rise to that signal. This allows for the determination of the relative ratio of different types of protons in the molecule.

  • Multiplicity (Splitting Pattern): The interaction between the magnetic fields of neighboring, non-equivalent protons causes the splitting of NMR signals into multiple peaks. This "spin-spin coupling" follows the n+1 rule for simple cases, where 'n' is the number of neighboring equivalent protons. The coupling constant (J), measured in Hertz (Hz), provides information about the dihedral angle between the coupled protons and thus the conformation of the molecule.

Predicted ¹H NMR Spectrum of 1-Methylpiperazine-2-carbonitrile

Structure of 1-Methylpiperazine-2-carbonitrile:

Figure 1: Structure of 1-Methylpiperazine-2-carbonitrile.

Predicted Chemical Shifts and Multiplicities:

Proton(s)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale
H-2~3.5 - 4.0Doublet of doublets (dd)1HThis proton is on a carbon adjacent to two nitrogen atoms and a cyano group, leading to significant deshielding. It will be split by the two non-equivalent protons on C-3.
H-3 (axial & equatorial)~2.8 - 3.2Multiplets (m)2HThese protons are adjacent to a nitrogen and the chiral center at C-2. They will exhibit complex splitting due to coupling with H-2 and the protons on C-5.
N-CH₃~2.3Singlet (s)3HThe methyl group protons are attached to a nitrogen and are typically observed as a singlet in this region.
H-5 (axial & equatorial)~2.5 - 2.9Multiplets (m)2HThese protons are on a carbon adjacent to the N-methyl group and will show complex splitting from coupling with protons on C-3 and C-6.
H-6 (axial & equatorial)~2.4 - 2.8Multiplets (m)2HThese protons are adjacent to the unsubstituted nitrogen and will have a chemical shift similar to those in piperazine, with complex splitting.

Comparative Analysis with Structurally Related Compounds

To provide a robust understanding of the spectral features of 1-methylpiperazine-2-carbonitrile, it is instructive to compare its predicted spectrum with the experimental spectra of related molecules.

N-Methylpiperazine

N-Methylpiperazine provides a foundational comparison for the piperazine ring system with a methyl group on one of the nitrogens.

¹H NMR Data for N-Methylpiperazine (in CDCl₃): [2][3]

  • ~2.88 ppm (t, 4H): Protons on carbons adjacent to the NH group.

  • ~2.37 ppm (t, 4H): Protons on carbons adjacent to the N-CH₃ group.

  • ~2.26 ppm (s, 3H): Protons of the N-CH₃ group.

Comparison: The introduction of the cyano group at the 2-position in 1-methylpiperazine-2-carbonitrile will cause a significant downfield shift of the proton at that position (H-2) compared to the methylene protons in N-methylpiperazine. The electron-withdrawing nature of the nitrile will also influence the chemical shifts of the other ring protons to a lesser extent.

Piperazine-2-carbonitrile

This compound allows for the isolation of the effect of the cyano group on the piperazine ring without the influence of the N-methyl group.

Predicted ¹H NMR Spectrum:

  • H-2: Expected to be significantly downfield (~3.5-4.0 ppm) due to the adjacent nitrogen and cyano group.

  • Ring protons: A complex series of multiplets for the remaining six protons on the piperazine ring.

Comparison: Comparing the predicted spectrum of 1-methylpiperazine-2-carbonitrile to that of piperazine-2-carbonitrile highlights the influence of the N-methyl group. The methyl group is electron-donating, which would slightly shield the adjacent protons (H-3 and H-5) compared to the unsubstituted analog.

N-Methylpiperidine

While a six-membered ring with only one nitrogen, N-methylpiperidine serves as a useful comparison for the chemical shifts of protons on a saturated heterocycle adjacent to an N-methyl group.

¹H NMR Data for N-Methylpiperidine (in CDCl₃): [4]

  • ~2.33 ppm (m, 4H): Protons on carbons adjacent to the nitrogen.

  • ~1.59 ppm (m, 6H): Remaining ring protons.

  • ~2.23 ppm (s, 3H): N-CH₃ protons.

Comparison: The presence of the second nitrogen atom in the piperazine ring of 1-methylpiperazine-2-carbonitrile results in a general downfield shift of all ring protons compared to N-methylpiperidine. This is due to the increased electronegativity of the additional nitrogen atom.

Experimental Protocol for ¹H NMR Spectrum Acquisition

Achieving a high-quality ¹H NMR spectrum requires meticulous sample preparation and the selection of appropriate acquisition parameters.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 5-25 mg of the 1-methylpiperazine-2-carbonitrile sample into a clean, dry vial.[5][6]

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial.[5] The choice of solvent is critical as it must dissolve the sample and should not have signals that overlap with the analyte's signals.[5]

    • Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

    • Filter the solution through a Pasteur pipette with a small cotton or glass wool plug into a clean NMR tube to remove any particulate matter, which can degrade spectral quality.[6]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[5]

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's autosampler or manually into the magnet.

    • Lock onto the deuterium signal of the solvent. This step is crucial for field-frequency stabilization during the experiment.[5]

    • Shim the magnetic field to achieve homogeneity, which is essential for obtaining sharp, well-resolved peaks.

    • Set the appropriate acquisition parameters. For a standard ¹H NMR experiment, typical parameters include:

      • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).[7]

      • Number of Scans (NS): Typically 8 to 16 scans are sufficient for a moderately concentrated sample to achieve a good signal-to-noise ratio.[8][9]

      • Acquisition Time (AQ): Around 3-4 seconds to ensure good digital resolution.[8][10]

      • Relaxation Delay (D1): A delay of 1-2 seconds between pulses allows for the relaxation of the nuclei back to their equilibrium state.[8]

      • Spectral Width (SW): A range of approximately -2 to 12 ppm is generally sufficient for most organic molecules.[10]

    • Acquire the Free Induction Decay (FID) data.

  • Data Processing:

    • Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

Figure 2: Experimental workflow for acquiring a ¹H NMR spectrum.

Summary of Comparative Data

CompoundKey ProtonsApproximate Chemical Shift (δ, ppm)
1-Methylpiperazine-2-carbonitrile (Predicted) H-2~3.5 - 4.0
N-CH₃~2.3
Ring CH₂~2.4 - 3.2
N-Methylpiperazine N(H)-CH₂~2.88
N(Me)-CH₂~2.37
N-CH₃~2.26
N-Methylpiperidine N-CH₂~2.33
Ring CH₂~1.59
N-CH₃~2.23

Conclusion

The ¹H NMR spectrum of 1-methylpiperazine-2-carbonitrile is predicted to be complex, reflecting the low symmetry of the molecule and the varied electronic environments of the piperazine ring protons. The most downfield signal is expected to be the proton at the 2-position, significantly deshielded by the adjacent nitrogen and electron-withdrawing cyano group. By comparing this predicted spectrum with those of N-methylpiperazine, piperazine-2-carbonitrile, and N-methylpiperidine, we can confidently assign the signals and confirm the structure of the target compound. The detailed experimental protocol provided herein offers a robust framework for obtaining high-quality spectral data, which is indispensable for the unambiguous structural elucidation required in modern drug discovery and development.

References

  • University of California, Davis. NMR Sample Preparation. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

  • University of Wisconsin-Madison. The Acquisition Parameters. [Link]

  • University of Missouri. Optimized Default 1H Parameters. [Link]

  • Chemistry LibreTexts. How do I choose the right acquisition parameters for a quantitative NMR measurement?. [Link]

  • Humboldt-Universität zu Berlin. sample preparation — NMR Spectroscopy. [Link]

  • University College London. Sample Preparation. [Link]

  • Nanalysis. NMR acquisition parameters and qNMR. [Link]

  • Massachusetts Institute of Technology. FT-NMR Sample Preparation Guide. [Link]

  • R-NMR. SOP data acquisition. [Link]

  • Wodtke, R., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Royal Society of Chemistry. [Link]

  • RSC Publishing. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]

  • ResearchGate. NMR spectra of [Piperazine][SO3H]2[Cl]2[H2SO4]2. [Link]

  • Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]

  • Al-Dhfyan, A. et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. National Center for Biotechnology Information. [Link]

  • Wodtke, R., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. National Center for Biotechnology Information. [Link]

  • PubChemLite. 1-methylpiperazine-2-carbonitrile (C6H11N3). [Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • Wikipedia. N-Methylpiperazine. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

  • Chemistry LibreTexts. Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • National Institute of Standards and Technology. Piperazine, 1-methyl-. [Link]

  • SpectraBase. (R)-(-)-2-Methylpiperazine - Optional[1H NMR] - Spectrum. [Link]

Sources

Comparative

Publish Comparison Guide: FTIR Analysis of Nitrile-Piperazine Derivatives

The following guide provides an in-depth technical analysis of FTIR characteristic peaks for nitrile groups in piperazine derivatives, designed for researchers and drug development professionals. Executive Summary & Tech...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of FTIR characteristic peaks for nitrile groups in piperazine derivatives, designed for researchers and drug development professionals.

Executive Summary & Technical Context[1][2][3][4][5]

In the synthesis of antipsychotics (e.g., olanzapine, aripiprazole) and antidepressants, piperazine derivatives often serve as critical scaffolds. The introduction of a nitrile group (–C≡N) onto the piperazine ring—either directly or via an alkyl/aryl linker—is a common intermediate step.

Precise monitoring of the nitrile functionality is essential for reaction tracking (e.g., nucleophilic substitution completion) and purity analysis. While NMR (


C) provides definitive structural elucidation, Fourier Transform Infrared Spectroscopy (FTIR)  remains the industry standard for rapid, high-sensitivity functional group verification due to the distinct isolation of the nitrile stretch.

This guide objectively compares the spectral characteristics of various nitrile-piperazine subclasses and evaluates FTIR against alternative vibrational spectroscopies (Raman) to optimize your analytical workflow.

Technical Deep Dive: The Physics of the Nitrile Stretch

The nitrile group exhibits a characteristic stretching vibration (


) in the 2200–2260 cm⁻¹  region.[1] This region is often termed the "silent zone" of the IR spectrum because few other organic functional groups (besides alkynes and isocyanates) absorb here, providing exceptional signal-to-noise ratios.
Mechanistic Causality of Peak Position

The exact wavenumber is governed by the bond force constant (


) and the reduced mass (

), typically modeled by the harmonic oscillator equation:

However, the electronic environment of the piperazine scaffold induces significant shifts:

  • Inductive Effects (-I): Electron-withdrawing groups increase the bond order, shifting the peak to higher wavenumbers (Blue Shift).

  • Mesomeric Effects (+M): Conjugation with an aromatic ring or the lone pair of the piperazine nitrogen reduces the triple bond character, shifting the peak to lower wavenumbers (Red Shift).

Comparative Analysis: Nitrile Environments in Piperazines

The following table summarizes the characteristic shifts observed in different chemical environments relevant to piperazine chemistry.

Table 1: Characteristic FTIR Peaks for Nitrile-Piperazine Derivatives
Compound ClassChemical Structure ContextCharacteristic

(cm⁻¹)
IntensityMechanistic Driver
Aliphatic Nitriles Piperazine-CH₂-C≡N2240 – 2260 Medium-StrongInductive effect of the methylene group; lack of conjugation keeps force constant high.
Aromatic Nitriles Piperazine-Ph-C≡N2215 – 2235 StrongConjugation with the phenyl ring lowers the C≡N bond order (Red Shift).
Cyanamides Piperazine-N-C≡N2200 – 2220 Very StrongDirect attachment to Nitrogen allows

donation, significantly weakening the triple bond.

-Ketone Nitriles
Piperazine-C(O)-CH(CN)-R2200 – 2210 Weak/VariableEnol-tautomerism can obscure or shift the peak; often conjugated with carbonyl.
Comparison 2: FTIR vs. Raman Spectroscopy

While both techniques measure vibrational modes, their selection rules differ, impacting their utility for nitrile-piperazines.

FeatureFTIR (Absorption) Raman (Scattering) Verdict for Nitriles
Selection Rule Change in Dipole Moment (

)
Change in Polarizability (

)
FTIR Wins for trace detection. The C≡N bond is highly polar, yielding a massive dipole change.
Water Interference High (OH stretch overlaps/broadens)Low (Water is a weak scatterer)Raman Wins for aqueous reaction monitoring.
Sensitivity High for polar functional groups (C≡N, C=O)High for symmetric bonds (C=C, S-S)FTIR is generally more sensitive for the isolated nitrile peak in solid intermediates.
Fluorescence NoneHigh risk (especially with crude aromatic piperazines)FTIR is safer for impure intermediates that may fluoresce.

Experimental Protocol: High-Fidelity Acquisition

To ensure reproducibility and "Trustworthiness" (Part 2), follow this self-validating protocol for solid piperazine derivatives.

Method: Attenuated Total Reflectance (ATR-FTIR)

Why ATR? KBr pellets are hygroscopic and can induce ion-exchange reactions with amine salts (common in piperazines), altering the spectrum. ATR is non-destructive and chemically inert.

Step-by-Step Workflow:

  • Crystal Selection: Use a Diamond/ZnSe crystal. Diamond is preferred for hardness, as piperazine salts can be abrasive.

  • Background Collection: Acquire an air background (32 scans, 4 cm⁻¹ resolution) to subtract atmospheric CO₂ and H₂O.

  • Sample Loading:

    • Place ~5-10 mg of the solid piperazine derivative on the crystal center.

    • Critical Step: Apply high pressure using the anvil clamp. Ensure the "force gauge" (if available) enters the green zone. Poor contact results in weak bands and high noise.

  • Acquisition:

    • Scan Range: 4000 – 600 cm⁻¹.[2]

    • Scans: 32 or 64 (to improve S/N ratio).

    • Resolution: 4 cm⁻¹.

  • Post-Processing: Apply "ATR Correction" (if comparing to transmission libraries) to adjust for penetration depth differences at lower wavenumbers.

  • Validation: Check for the presence of the C-H stretch (2800-3000 cm⁻¹) . If this is missing, you have no sample contact. Then, look for the Nitrile (2200-2260 cm⁻¹) .[3][1]

Visualizations

Diagram 1: Analytical Decision Matrix for Nitrile-Piperazines

This logic flow guides the researcher in classifying the nitrile type based on spectral data.

NitrileAnalysis Start Unknown Piperazine Derivative (FTIR Spectrum Acquired) CheckRegion Check 2200-2260 cm⁻¹ Region Start->CheckRegion PeakPresent Peak Detected? CheckRegion->PeakPresent NoPeak No Nitrile Group (Check Synthesis) PeakPresent->NoPeak No AnalyzePos Analyze Peak Position (ν) PeakPresent->AnalyzePos Yes HighFreq ν ≈ 2240-2260 cm⁻¹ (Aliphatic) AnalyzePos->HighFreq High ν MidFreq ν ≈ 2220-2240 cm⁻¹ (Aromatic/Conjugated) AnalyzePos->MidFreq Medium ν LowFreq ν ≈ 2200-2220 cm⁻¹ (Cyanamide N-CN) AnalyzePos->LowFreq Low ν Context1 Example: 1-Piperazineacetonitrile HighFreq->Context1 Context2 Example: 4-(1-Piperazinyl)benzonitrile MidFreq->Context2

Caption: Decision tree for classifying nitrile environments in piperazine derivatives based on FTIR peak shifts.

Diagram 2: Vibrational Mode & Dipole Change

A conceptual representation of why the nitrile peak is so intense in FTIR.

DipoleChange cluster_0 Piperazine Scaffold Effect Rest Resting State (Moderate Dipole) Stretch Stretched State (High Dipole Moment) Rest->Stretch IR Radiation Absorption Signal Strong IR Absorption (~2250 cm⁻¹) Stretch->Signal Large dµ/dq Effect Electron Withdrawal (Inductive Effect) Effect->Rest Polarizes Bond

Caption: The strong dipole moment change (dµ/dq) during the C≡N stretch results in the high intensity observed in FTIR spectra.

References

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). Acetonitrile IR Spectrum (Coblentz Society). Retrieved from

  • Cho, M., et al. (2018). Cyanamide as an Infrared Reporter: Comparison of Vibrational Properties between Nitriles Bonded to N and C Atoms. Journal of Physical Chemistry B. Retrieved from

  • Specac. (2023).[4] Interpreting Infrared Spectra: A Guide to Functional Groups. Retrieved from

  • Thermo Fisher Scientific. (2023). FTIR vs Raman Spectroscopy: Selecting the Right Analytical Technique. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

1-Methylpiperazine-2-carbonitrile proper disposal procedures

Executive Summary & Immediate Safety Directive Do not dispose of 1-Methylpiperazine-2-carbonitrile down the drain. This compound presents a dual-hazard profile: it contains a tertiary amine (corrosive, basic) and a nitri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Safety Directive

Do not dispose of 1-Methylpiperazine-2-carbonitrile down the drain.

This compound presents a dual-hazard profile: it contains a tertiary amine (corrosive, basic) and a nitrile functionality (potential for cyanide release under acidic conditions). The primary operational risk is the accidental mixing with strong acids, which can liberate hydrogen cyanide (HCN) gas, or mixing with strong oxidizers, presenting a fire/explosion hazard.

Disposal Strategy: The only acceptable disposal route for research quantities is high-temperature incineration via a licensed hazardous waste contractor. Benchtop chemical deactivation (e.g., bleach oxidation) is not recommended for this specific organic nitrile due to the risk of generating toxic chloramines or incomplete byproducts.

Hazard Characterization & Technical Profile

To ensure safe handling, you must understand the physicochemical properties driving the disposal logic. As this is a specialized intermediate, some properties are inferred from the structural parent (1-methylpiperazine) and functional group behavior.

PropertyValue / CharacteristicOperational Implication
Chemical Structure Piperazine ring with -CH3 and -CN groupsBasic & Toxic. The amine makes it basic; the nitrile adds toxicity.
Physical State Liquid (typically)Requires leak-proof secondary containment.
Flash Point Est. 35–45°C (Flammable/Combustible)D001 Waste. Ground all containers during transfer to prevent static discharge.
pH (aqueous) > 10 (Basic)D002 Waste. CRITICAL: Do not mix with acidic waste streams.
Reactivity Incompatible with Acids & OxidizersAcid contact risks exothermic reaction and HCN evolution.
Toxicity Acute Toxic (Oral/Dermal/Inhalation)Handle only in a functioning fume hood.

Waste Segregation Logic (The "No-Acid" Rule)

The most common accident involving nitrile/amine waste is improper segregation. You must isolate this waste stream.[1]

The Mechanism of Danger:

  • Acidification: Adding acid protonates the amine (exothermic).

  • Hydrolysis: Strong acids can hydrolyze the nitrile group (-CN), potentially releasing HCN gas if the pH drops significantly and temperature rises.

Visual Workflow: Segregation Decision Tree

SegregationLogic Start Waste: 1-Methylpiperazine-2-carbonitrile CheckpH Check Receiving Container pH Start->CheckpH IsAcid Is Container Acidic? CheckpH->IsAcid IsOxidizer Is Container Oxidizer? IsAcid->IsOxidizer NO StopAcid STOP: HCN Evolution Risk Do Not Mix IsAcid->StopAcid YES SafeStream Compatible Stream: Basic/Neutral Organic Waste IsOxidizer->SafeStream NO StopFire STOP: Fire/Explosion Risk Do Not Mix IsOxidizer->StopFire YES

Figure 1: Decision tree for waste segregation. Note the critical stop points for Acids and Oxidizers.

Step-by-Step Disposal Protocol

This protocol assumes you are handling standard research quantities (< 1 Liter).

Phase A: Preparation & Stabilization
  • Quenching (Reaction Mixtures Only):

    • If the chemical is unreacted in a reaction mixture containing hydrides or active metals, quench carefully with isopropanol or ethyl acetate under nitrogen before declaring it waste.

    • Note: If the material is pure, skip to Phase B.

  • Container Selection:

    • Use HDPE (High-Density Polyethylene) or Amber Glass .

    • Ensure the cap has a chemically resistant liner (Teflon/PTFE).

    • Never use metal cans due to the corrosive amine functionality.

Phase B: Packaging & Labeling
  • Transfer:

    • Perform all transfers inside a fume hood.[2][3][4]

    • Use a funnel to prevent spills on the container threads.

  • Labeling (RCRA Compliance):

    • Label must read: "HAZARDOUS WASTE" .

    • Chemical Name: Write out full name: "1-Methylpiperazine-2-carbonitrile" . Do not use abbreviations or structural formulas alone.

    • Hazard Checkboxes: Mark Flammable , Corrosive , and Toxic .

    • Constituents: If in solution, list the solvent and approximate % (e.g., "1-Methylpiperazine-2-carbonitrile (10%) in Dichloromethane").

Phase C: Storage & Pickup
  • Satellite Accumulation Area (SAA):

    • Store the container in a secondary containment tray (polypropylene).

    • Keep the container closed at all times except when adding waste.

    • Segregate: Keep this tray physically separate from acidic waste streams (e.g., Waste H2SO4, HCl).

  • Disposal Request:

    • Contact your EHS department or licensed waste contractor.

    • Waste Codes: Assign the following RCRA codes based on characteristics:

      • D001 (Ignitable)[5][6]

      • D002 (Corrosive - pH > 12.5 possible)[5][6]

      • D003 (Reactive - Optional/Contextual: Only apply if your facility classifies potential cyanide-releasing organics as reactive, otherwise D001/D002 covers the handling requirements).

Emergency Contingency: Spill Response

In the event of a spill outside the fume hood, immediate action is required to prevent respiratory exposure.

Spill Response Workflow

SpillResponse Spill Spill Detected Evacuate 1. Evacuate & Ventilate (Alert Area) Spill->Evacuate PPE 2. Don PPE: Nitrile Gloves (Double), Goggles, Resp. Protection (if outside hood) Evacuate->PPE Absorb 3. Absorb: Use Vermiculite or Commercial Organic Pads PPE->Absorb Collect 4. Collect: Scoop into sealable bag/jar. Label as Hazardous Waste. Absorb->Collect Decon 5. Decontaminate: Wash surface with mild soap/water. Check pH. Collect->Decon

Figure 2: Operational workflow for managing a spill of 1-Methylpiperazine-2-carbonitrile.[4]

Decontamination Note: Do not use bleach (hypochlorite) on the spill residue immediately. The amine can react to form chloramines. Use simple soap and water for surface cleaning after the bulk material is absorbed.

References & Authoritative Grounding

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[7]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (RCRA Regulations regarding D001/D002/D003).

  • Fisher Scientific. Safety Data Sheet: 1-Methylpiperazine (Parent Compound Reference). (Used for inferring flammability and corrosivity of the derivative).

  • PubChem. Compound Summary: 1-Methylpiperazine-2-carbonitrile.[8]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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